molecular formula C12H16N2S B12723350 1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine CAS No. 46426-32-8

1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine

Cat. No.: B12723350
CAS No.: 46426-32-8
M. Wt: 220.34 g/mol
InChI Key: NVEPPWDVLBMNMB-PLNGDYQASA-N
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Description

1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine is a heterocyclic compound that contains both pyrimidine and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with 1-methyl-5,6-dihydro-4H-pyrimidine-2-thione in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-4H-pyrimidine: Similar structure but lacks the dihydro moiety.

    3-methylthiophene-2-carbaldehyde: A precursor in the synthesis of the target compound.

    1-methyl-5,6-dihydro-4H-pyrimidine-2-thione: Another precursor used in the synthesis.

Uniqueness

1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine is unique due to its combination of pyrimidine and thiophene rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

46426-32-8

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine

InChI

InChI=1S/C12H16N2S/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2/h4-6,9H,3,7-8H2,1-2H3/b5-4-

InChI Key

NVEPPWDVLBMNMB-PLNGDYQASA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\C2=NCCCN2C

Canonical SMILES

CC1=C(SC=C1)C=CC2=NCCCN2C

Origin of Product

United States

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